Physicochemical Differentiation: Lipophilicity (LogP) as a Selector for Hydrophobic Matrices
The target compound exhibits a predicted LogP of 2.83 (ACD/Labs) to 2.36 (calculated), representing a substantial increase in lipophilicity compared to unsubstituted 1,3-benzenedimethanol (estimated LogP ~0.7-0.9 based on similar small benzyl alcohols). This shift is critical for compatibility with hydrophobic polymer backbones and non-polar reaction media .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.83 (ACD/LogP) ; 2.36 (Calculated) |
| Comparator Or Baseline | 1,3-Benzenedimethanol (unsubstituted): estimated LogP ~0.7-0.9 (class-level inference) |
| Quantified Difference | ~1.5-2.1 LogP unit increase (~30-100x greater partition coefficient) |
| Conditions | In silico prediction models (ACD/Labs Percepta Platform, Computational Chemistry Data) |
Why This Matters
The increased LogP directly informs selection for applications requiring enhanced solubility in hydrophobic solvents or improved compatibility with non-polar polymer matrices.
